Reduced Basicity (pKa Shift) Relative to 1-Methylimidazole
The pKa of 1-methyl-2-(trifluoromethyl)-1H-imidazole is substantially lower than that of 1-methylimidazole. For the target compound, the predicted pKa for the conjugate acid is approximately 3.62 ± 0.10, based on data for the structurally analogous 1-methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylic acid, where the carboxylic acid group does not significantly perturb the imidazole N3 basicity . In contrast, 1-methylimidazole exhibits a pKa of 6.95–7.12 . This 3–4 unit reduction (ΔpKa ≈ 3.3–3.5) results from the strong –I effect of the C2-CF₃ group, shifting the protonation equilibrium away from the physiologically relevant pH range.
| Evidence Dimension | Acidity constant (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa ≈ 3.62 ± 0.10 (predicted from analog) |
| Comparator Or Baseline | 1-Methylimidazole: pKa = 6.95–7.12 |
| Quantified Difference | ΔpKa ≈ -3.3 to -3.5 (target compound is ~2000–3000× weaker base) |
| Conditions | Aqueous solution, 25°C (predicted/computed values) |
Why This Matters
A lower pKa means the imidazole nitrogen remains largely unprotonated at physiological pH, altering hydrogen-bonding patterns and reducing nonspecific ionic interactions, which is critical for achieving target selectivity in enzyme inhibition.
